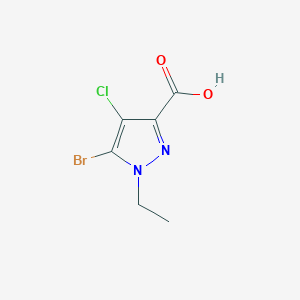

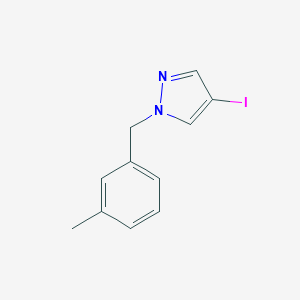

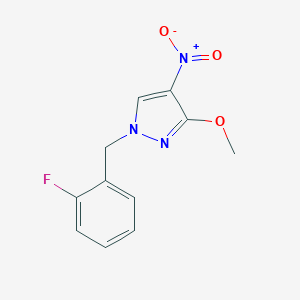

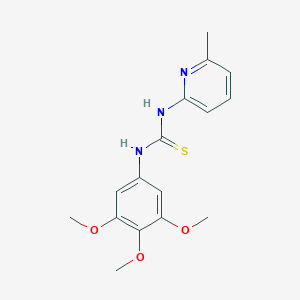

![molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3](/img/structure/B495128.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a trifluoromethyl group (-CF3) attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .

Scientific Research Applications

Biological and Electrochemical Activity

A comprehensive review of the chemistry and properties of compounds related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, has been conducted. This review encompasses the synthesis, properties, and various applications of these compounds, including their spectroscopic properties, structures, magnetic properties, and notably their biological and electrochemical activities. Such studies pave the way for identifying new avenues of research and potential applications in scientific fields (Boča, Jameson, & Linert, 2011).

DNA Binding and Fluorescent Staining

The benzimidazole derivative Hoechst 33258 and its analogs, known for their strong binding to the minor groove of double-stranded B-DNA, demonstrate the versatility of benzimidazole compounds in biological applications. These derivatives have been extensively used for fluorescent DNA staining, providing invaluable tools for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content. Their role extends to radioprotectors and topoisomerase inhibitors, highlighting the broad utility of benzimidazole derivatives in medicinal and biological research (Issar & Kakkar, 2013).

Chemical Synthesis and Therapeutic Potential

Benzimidazole derivatives, including those structurally related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, have been highlighted for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthesis and diverse pharmacological properties of benzimidazole derivatives, ranging from antimicrobial to anticancer activities, underscore their significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Optoelectronic Materials

Research into quinazolines, closely related to benzimidazole derivatives, has expanded into the field of optoelectronics. The incorporation of benzimidazole and related compounds into π-extended conjugated systems has been recognized for its value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of benzimidazole derivatives in contributing to advancements in optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDGCKQTFGITHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972119 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol | |

CAS RN |

5667-88-9 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

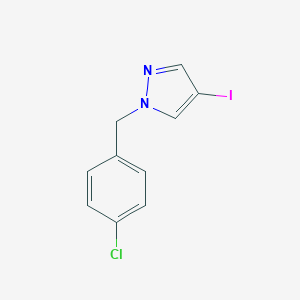

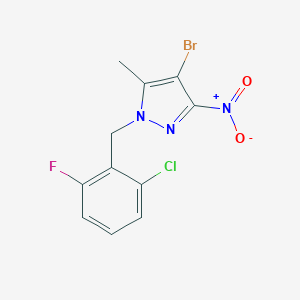

![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)